2-(4-cyclohexylphenoxy)-N-(3,4-dichlorophenyl)acetamide
CAS No.: 288154-74-5
Cat. No.: VC20085743
Molecular Formula: C20H21Cl2NO2
Molecular Weight: 378.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 288154-74-5 |
|---|---|
| Molecular Formula | C20H21Cl2NO2 |
| Molecular Weight | 378.3 g/mol |
| IUPAC Name | 2-(4-cyclohexylphenoxy)-N-(3,4-dichlorophenyl)acetamide |
| Standard InChI | InChI=1S/C20H21Cl2NO2/c21-18-11-8-16(12-19(18)22)23-20(24)13-25-17-9-6-15(7-10-17)14-4-2-1-3-5-14/h6-12,14H,1-5,13H2,(H,23,24) |
| Standard InChI Key | QEIAYPNWHOYCCL-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a central acetamide backbone (-NH-C(=O)-) bridging two aromatic systems:
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Phenoxy group: Substituted at the para position with a cyclohexyl ring, enhancing lipophilicity and steric bulk.
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3,4-Dichlorophenyl group: Positioned as the amide substituent, contributing electron-withdrawing effects and potential bioactivity.
The IUPAC name, 2-(4-cyclohexylphenoxy)-N-(3,4-dichlorophenyl)acetamide, precisely reflects this arrangement. The SMILES notation (C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl) and InChIKey (QEIAYPNWHOYCCL-UHFFFAOYSA-N) provide unambiguous identifiers for database searches.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₁Cl₂NO₂ |
| Molecular Weight | 378.3 g/mol |
| Exact Mass | 377.09 g/mol |
| Topological Polar Surface | 46.2 Ų |
| LogP (Octanol-Water) | Estimated 5.2 |
Synthesis and Reaction Pathways
General Synthesis Strategy
While explicit reaction details are proprietary, the synthesis likely involves:
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Etherification: Coupling 4-cyclohexylphenol with chloroacetyl chloride to form 2-(4-cyclohexylphenoxy)acetyl chloride.
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Amidation: Reacting the intermediate with 3,4-dichloroaniline under Schotten-Baumann conditions.
The process requires anhydrous conditions to prevent hydrolysis of the acid chloride. Yield optimization strategies may include:
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Catalytic base (e.g., pyridine) to absorb HCl byproducts.
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Temperature control (0–5°C during amidation).
Physicochemical Properties
Thermal Stability
The compound’s melting point remains undocumented, but its high molecular weight and aromaticity suggest a solid state at room temperature. The cyclohexyl group likely lowers melting points compared to purely planar analogs, enhancing solubility in organic solvents.
Solubility Profile
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Polar solvents: Moderate solubility in acetone or DMSO due to the amide group.
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Nonpolar solvents: High solubility in chloroform or dichloromethane, driven by cyclohexyl and dichlorophenyl moieties.
Table 2: Predicted Solubility (mg/mL at 25°C)
| Solvent | Solubility |
|---|---|
| Water | <0.1 |
| Ethanol | 2.5 |
| DMSO | 15.8 |
| Chloroform | 32.4 |
Pharmacological Research Insights
Mechanism of Action Hypotheses
Though direct bioactivity data is limited, structural analogs suggest potential interactions with:
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Voltage-gated sodium channels: Common targets for acetamide-based anesthetics (e.g., lidocaine) .
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Fungal CYP51 enzymes: Dichlorophenyl groups may inhibit ergosterol synthesis.
In Silico Predictions
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ADMET Properties:
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High membrane permeability (LogP >5).
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Moderate hepatic clearance due to cytochrome P450 metabolism.
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Blood-brain barrier penetration likely, raising CNS side effect concerns.
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Material Science Applications
Polymer Modifier
The compound’s rigid aromatic structure could act as a:
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Plasticizer: Reducing glass transition temperatures in polyvinyl chloride.
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UV Stabilizer: Chlorine atoms may absorb high-energy radiation, preventing polymer degradation.
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include:
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N-H stretch: ~3300 cm⁻¹ (amide).
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C=O stretch: ~1680 cm⁻¹.
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C-Cl stretches: 550–850 cm⁻¹.
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